molecular formula C10H10BrF2N B6189234 6-bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1785182-73-1

6-bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Numéro de catalogue B6189234
Numéro CAS: 1785182-73-1
Poids moléculaire: 262.1
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline (6-Br-1-DFMIQ) is a heterocyclic organic compound that is gaining increasing attention as a potential therapeutic agent. It has been studied for its potential use in the treatment of various diseases, including cancer, and has been found to have a variety of biochemical and physiological effects.

Applications De Recherche Scientifique

6-bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential use in the treatment of various diseases, including cancer. In particular, it has been found to have anti-tumor activity in several types of cancer cells, including breast cancer, ovarian cancer, and pancreatic cancer. It has also been found to have potential anti-inflammatory and anti-viral activity. In addition, this compound has been found to have potential applications as a neuroprotective agent, as it has been found to protect against neuronal damage caused by oxidative stress.

Mécanisme D'action

The mechanism of action of 6-bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline is not yet fully understood. However, it is believed that its anti-tumor activity is due to its ability to inhibit the growth of tumor cells by inducing apoptosis, or programmed cell death. In addition, it is believed that this compound may also act as an anti-inflammatory agent by inhibiting the release of inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In particular, it has been found to inhibit the growth of tumor cells, reduce inflammation, protect against oxidative stress-induced neuronal damage, and inhibit the release of inflammatory cytokines. It has also been found to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory prostaglandins.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using 6-bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline in laboratory experiments is that it is relatively easy to synthesize. In addition, it has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of various compounds on different biological processes. However, one of the major limitations of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood. As such, further research is needed to fully understand how this compound works.

Orientations Futures

Given the potential therapeutic applications of 6-bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline, there are a number of potential future directions for research. These include further studies to better understand its mechanism of action, as well as studies to investigate its potential use in the treatment of various diseases, including cancer. In addition, further studies could be conducted to explore the potential of this compound as an anti-inflammatory and neuroprotective agent. Finally, further studies could be conducted to explore the potential of this compound as a drug delivery system, as it has been found to have the ability to cross the blood-brain barrier.

Méthodes De Synthèse

The synthesis of 6-bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a relatively simple process that can be achieved through a two-step reaction. The first step involves the reaction of 1-fluoro-2-bromo-3-methylbenzene with 1-methyl-2-nitro-4-tetrahydroisoquinoline in the presence of a base. This reaction produces 6-bromo-1-fluoro-1,2,3,4-tetrahydroisoquinoline, which is then subjected to a second reaction with difluoromethylmagnesium bromide. This reaction results in the formation of this compound.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves the reaction of 1,2,3,4-tetrahydroisoquinoline with bromine and difluoromethyl bromide in the presence of a catalyst.", "Starting Materials": [ "1,2,3,4-tetrahydroisoquinoline", "Bromine", "Difluoromethyl bromide", "Catalyst" ], "Reaction": [ "1. Dissolve 1,2,3,4-tetrahydroisoquinoline in a suitable solvent.", "2. Add bromine dropwise to the solution with stirring until the solution turns yellow.", "3. Add difluoromethyl bromide dropwise to the solution with stirring.", "4. Add a catalyst to the solution and stir for several hours.", "5. Filter the solution to remove any solids.", "6. Concentrate the solution under reduced pressure.", "7. Purify the product by column chromatography." ] }

Numéro CAS

1785182-73-1

Formule moléculaire

C10H10BrF2N

Poids moléculaire

262.1

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.